7-Amino-3-methylphthalide
Overview
Description
7-Amino-3-methylphthalide is an organic compound with the molecular formula C9H9NO2 It is a derivative of phthalide, characterized by the presence of an amino group at the 7th position and a methyl group at the 3rd position on the phthalide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 7-Amino-3-methylphthalide involves the reduction of ortho-nitrophthalic acid. This process typically includes several steps:
Nitration: Ortho-nitrophthalic acid is nitrated to introduce a nitro group.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow techniques. Flash vacuum pyrolysis (FVP) is one such method, where methyl N-methyl-N-nitrosoanthranilate undergoes pyrolysis to yield this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be further reduced to form various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Raney nickel or Pd/C.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced phthalide derivatives.
Substitution: Various substituted phthalides depending on the reagents used.
Scientific Research Applications
7-Amino-3-methylphthalide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 7-Amino-3-methylphthalide involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
7-Amino-3-hydroxyphthalide: Similar structure but with a hydroxyl group instead of a methyl group.
3-Methylphthalide: Lacks the amino group, making it less reactive in certain chemical reactions.
Phthalide: The parent compound without any substituents.
Uniqueness: 7-Amino-3-methylphthalide is unique due to the presence of both an amino and a methyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
7-amino-3-methyl-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-5-6-3-2-4-7(10)8(6)9(11)12-5/h2-5H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOGJHYMEJMJOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C(=CC=C2)N)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333162 | |
Record name | 7-Amino-3-methylphthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148843-77-0 | |
Record name | 7-Amino-3-methylphthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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